molecular formula C12H10ClN3 B1346542 4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole CAS No. 1134334-56-7

4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole

Cat. No.: B1346542
CAS No.: 1134334-56-7
M. Wt: 231.68 g/mol
InChI Key: OOFAQDWZOOIYNY-UHFFFAOYSA-N
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Description

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of this compound would exhibit characteristic signals corresponding to the various proton environments within the molecule. The aromatic protons of the indole ring system would appear in the typical aromatic region between 7.0 and 8.5 parts per million, with specific chemical shifts depending on their proximity to the electron-withdrawing chlorine substituent and the electron-donating methyl groups. The pyrimidine proton at position 2 would be expected to exhibit a characteristic downfield chemical shift due to the electron-deficient nature of the pyrimidine ring and the deshielding effect of the adjacent nitrogen atoms.

The methyl substituents would generate distinct signals in the aliphatic region of the spectrum, with the N-methyl group at position 5 appearing as a singlet at approximately 3.5-4.0 parts per million, while the methyl group at position 8 on the benzene ring would resonate at approximately 2.3-2.5 parts per million. The integration ratios would confirm the presence of three protons for each methyl group, providing quantitative verification of the substitution pattern.

Spin-spin coupling patterns in the spectrum would reveal the connectivity relationships between adjacent protons, following the n+1 rule for multiplicity determination. The aromatic protons would exhibit characteristic coupling constants that reflect the geometric relationships and electronic environments within the fused ring system.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework of this compound, despite the inherently lower sensitivity compared to proton nuclear magnetic resonance due to the low natural abundance of carbon-13 isotope. The spectrum would exhibit twelve distinct carbon signals corresponding to the molecular formula C₁₂H₁₀ClN₃, with chemical shifts reflecting the electronic environments of each carbon atom.

The carbonyl and aromatic carbon atoms would appear in the characteristic downfield region between 100 and 160 parts per million, with specific chemical shifts determined by their hybridization state and substituent effects. The carbon atom bearing the chlorine substituent would exhibit a characteristic downfield shift due to the electronegative nature of chlorine, while carbons adjacent to nitrogen atoms would show specific patterns of chemical shift changes reflecting the electron-withdrawing effects of the heteroatoms.

The two methyl carbon atoms would appear in the aliphatic region, with the N-methyl carbon typically resonating around 30-40 parts per million and the aromatic methyl carbon appearing around 20-25 parts per million. The quaternary carbon atoms within the fused ring system would be identifiable by their characteristic chemical shifts and absence of attached protons.

Infrared Spectroscopy and Mass Spectrometry

Infrared spectroscopy of this compound would reveal characteristic absorption bands corresponding to specific functional groups and structural features within the molecule. The aromatic carbon-hydrogen stretching vibrations would appear in the region around 3000-3100 reciprocal centimeters, while the carbon-nitrogen stretching modes of the pyrimidine ring would be observed in the fingerprint region around 1100-1250 reciprocal centimeters. The presence of the chlorine substituent would influence the vibrational frequencies through its electronic effects on the conjugated system.

Mass spectrometry analysis would provide definitive confirmation of the molecular weight and fragmentation pattern of the compound. The molecular ion peak would appear at mass-to-charge ratio 231, corresponding to the intact molecular structure. Characteristic fragmentation patterns would include loss of the methyl groups and cleavage of the chlorine atom, generating diagnostic fragment ions that confirm the structural assignment. The isotope pattern would reflect the natural abundance of chlorine isotopes, providing additional structural verification.

Spectroscopic Technique Key Diagnostic Features Expected Ranges
Proton Nuclear Magnetic Resonance Aromatic protons 7.0-8.5 ppm
Proton Nuclear Magnetic Resonance N-methyl group 3.5-4.0 ppm
Proton Nuclear Magnetic Resonance Aromatic methyl 2.3-2.5 ppm
Carbon-13 Nuclear Magnetic Resonance Aromatic carbons 100-160 ppm
Carbon-13 Nuclear Magnetic Resonance Methyl carbons 20-40 ppm
Infrared Aromatic carbon-hydrogen 3000-3100 cm⁻¹
Infrared Carbon-nitrogen stretch 1100-1250 cm⁻¹
Mass Spectrometry Molecular ion 231 m/z

The comprehensive spectroscopic characterization of this compound provides unambiguous structural confirmation and enables detailed understanding of its electronic and molecular properties. The combination of multiple analytical techniques ensures reliable identification and characterization of this important heterocyclic compound, supporting its use in various research applications and synthetic endeavors.

Properties

IUPAC Name

4-chloro-5,8-dimethylpyrimido[5,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c1-7-3-4-9-8(5-7)10-11(16(9)2)12(13)15-6-14-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFAQDWZOOIYNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN=C3Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-Chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole are best understood in comparison to related pyrimidoindole derivatives. Below is a detailed analysis:

Table 1: Key Properties of Pyrimidoindole Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Bioactivity References
This compound* C12H10ClN3 231.68 4-Cl, 5-CH3, 8-CH3 Hypothesized α1-adrenoceptor affinity (inferred)
4-Chloro-8-methyl-5H-pyrimido[5,4-b]indole C11H8ClN3 217.66 4-Cl, 8-CH3 Intermediate for bioactive molecules
4-Chloro-8-fluoro-5H-pyrimido[5,6-b]indole C10H5ClFN3 221.62 4-Cl, 8-F, [5,6-b] fusion pKa = 11.48; Boiling point = 419.7°C; Irritant
4,8-Dichloro-5H-pyrimido[5,4-b]indole C10H5Cl2N3 238.08 4-Cl, 8-Cl Higher electrophilicity due to dual Cl substituents
Compound 13 (α1-adrenoceptor ligand) C21H18ClN5O2 431.85 4-Cl, piperazinyl side chain IC50 = 12 nM (α1); Selective over 5-HT1A
4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride C10H6ClN3·HCl 240.09 4-Cl (salt form) Enhanced solubility for in vitro studies

Structural and Functional Insights

Substituent Effects: Chlorine (Cl): Enhances electrophilicity and binding to hydrophobic pockets in receptors. The 4-Cl position is critical in α1-adrenoceptor ligands . Methyl (CH3): Increases lipophilicity and metabolic stability. The 5,8-dimethyl groups in the target compound may improve membrane permeability compared to mono-substituted analogs . Fluorine (F): The 8-F substituent in [5,6-b]-fused derivatives reduces basicity (pKa ~11.48) and may alter metabolic pathways .

Biological Activity: Compound 13, with a piperazinyl side chain, demonstrates nanomolar affinity for α1-adrenoceptors, highlighting the importance of bulky substituents for selectivity . Dichloro derivatives (e.g., 4,8-dichloro) may exhibit stronger enzyme inhibition due to enhanced electron-withdrawing effects .

Physicochemical Properties :

  • Salt forms (e.g., hydrochloride) improve aqueous solubility, critical for pharmacokinetic optimization .
  • Fluoro and methoxy substituents influence boiling points and stability, with 8-F derivatives showing higher predicted boiling points (~420°C) .

Biological Activity

4-Chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C12H10ClN3
  • Molecular Weight : 231.68 g/mol
  • CAS Number : 1134334-56-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyrimidine derivatives. The synthetic route can vary based on the desired purity and yield but generally includes:

  • Formation of the pyrimidine core.
  • Chlorination at the 4-position.
  • Methylation at the 5 and 8 positions.

Anticancer Properties

Research indicates that compounds within the pyrimido[5,4-b]indole class exhibit promising anticancer activity. Notably, studies have highlighted their role as inhibitors of receptor tyrosine kinases (RTKs), particularly VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

CompoundIC50 (nM)Comparison
This compound480Comparable to sunitinib
Sunitinib680Standard reference
Erlotinib4500Less potent than pyrimido derivative

In a comparative study, the compound was found to be 1.4-fold more potent than sunitinib and 9.4-fold more potent than erlotinib in inhibiting VEGFR-2 activity .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Inhibition of kinase activity associated with tumor growth.
  • Induction of apoptosis in cancer cells through modulation of signaling pathways.

Case Studies

Case Study 1: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of various pyrimido derivatives on cancer cell lines such as A431 (epidermoid carcinoma). The findings revealed that the compound significantly reduced cell viability with an IC50 value indicating strong anticancer potential .

Case Study 2: Selectivity for VEGFR-2
Another investigation focused on the selectivity of this compound for VEGFR-2 compared to EGFR (Epidermal Growth Factor Receptor). The results demonstrated a marked preference for VEGFR-2 inhibition over EGFR, suggesting potential for targeted cancer therapies with reduced side effects .

Future Directions

The promising biological activity of this compound warrants further investigation into its pharmacokinetics and long-term efficacy in clinical settings. Research should focus on:

  • Structure-Activity Relationships (SAR) : Understanding how structural modifications affect biological activity.
  • In Vivo Studies : Evaluating therapeutic effects and safety profiles in animal models.

Q & A

Q. What are the established synthetic methodologies for 4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole?

The synthesis typically involves Pd-catalyzed amidation and cyclization to construct the pyrimidoindole core. For example, Pd(OAc)₂ in DMF or PEG-400 facilitates cyclization of intermediates like 5-alkyl/aryl-substituted precursors . Chlorination at the 4-position can be achieved using reagents like PCl₅ or SOCl₂, as demonstrated in analogous pyrrolopyrimidine syntheses . Methyl groups are introduced via alkylation or Suzuki coupling, depending on the substitution pattern. Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • 1H/13C NMR : Critical for verifying substituent positions and aromatic proton environments. For instance, downfield shifts (~δ 9.3 ppm) in 1H NMR indicate indolic NH protons .
  • IR Spectroscopy : Confirms functional groups (e.g., C-Cl stretches at ~750 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
  • Elemental Analysis : Ensures purity by matching calculated and observed C/H/N percentages .

Q. What are the key safety considerations when handling chlorinated pyrimidoindoles in the laboratory?

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
  • Store chlorinated intermediates at 2–8°C in amber vials to prevent degradation .
  • Dispose of waste via licensed chemical disposal services, as improper handling risks environmental contamination .

Q. How can substituents be introduced at specific positions of the pyrimidoindole core?

  • Electrophilic Substitution : Tosylation at indolic NH positions using NaH and tosyl chloride .
  • Cross-Coupling Reactions : Suzuki-Miyaura couplings for aryl/alkyl groups at the 5- or 8-positions .
  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition for triazole-linked substituents .

Q. What are common solvents and catalysts used in the synthesis of related pyrimidoindole derivatives?

Solvent/CatalystRoleExample Use CaseReference
DMF/PEG-400 Polar aprotic solventPd-catalyzed cyclization
CuI Click chemistry catalystAzide-alkyne coupling
Pd(OAc)₂ Cyclization catalystPyrimidoindole core formation

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Catalyst Screening : Compare Pd(OAc)₂ (42–60% yield) vs. CuI (35–50% yield) for step efficiency.
  • Solvent Optimization : PEG-400 enhances solubility of hydrophobic intermediates, improving cyclization kinetics .
  • Temperature Control : Elevated temperatures (80–100°C) accelerate Pd-mediated steps but may require inert atmospheres to prevent decomposition .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

  • Multi-Technique Validation : Combine 1H/13C NMR with HRMS to cross-check molecular fragmentation patterns .
  • Isotopic Labeling : Use ²H or ¹⁵N-labeled precursors to clarify ambiguous proton/carbon assignments .
  • X-ray Crystallography : Resolve regiochemical ambiguities, as demonstrated for spiroquinoline-indole hybrids .

Q. How can one design and synthesize analogs for structure-activity relationship (SAR) studies?

  • Position-Specific Modifications : Replace 5-methyl with bulkier tert-butyl groups to study steric effects on bioactivity .
  • Heteroatom Substitution : Introduce sulfur (thiophene) or oxygen (furan) at the 2-position to alter electronic properties .
  • Chlorine Isosteres : Replace Cl with F or CF₃ to evaluate halogen bonding contributions .

Q. What are the challenges in achieving regioselective chlorination in the synthesis of such heterocycles?

  • Directing Groups : Use NH or OMe groups to guide electrophilic chlorination to the 4-position, as seen in pyrrolopyrimidine systems .
  • Protection-Deprotection : Temporarily block reactive sites (e.g., indolic NH) to prevent over-chlorination .
  • Radical Chlorination : N-chlorosuccinimide (NCS) with AIBN enables selective C-H functionalization .

Q. How do variations in the pyrimidoindole scaffold's substituents affect its physicochemical properties?

  • Lipophilicity : Alkyl chains (e.g., butyl at 5-position) increase logP, enhancing membrane permeability .
  • Electron-Withdrawing Groups : Chlorine or nitro groups reduce HOMO energy, stabilizing the molecule against oxidation .
  • Hydrogen Bonding : Methoxy or amino groups improve solubility in polar solvents (e.g., DMSO) .

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